4-(2-Bromoethyl)-1,2-dimethylbenzene
Description
Properties
CAS No. |
103323-56-4 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
4-(2-bromoethyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
NXNNJSPCPKSLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Key Observations:
Structural and Functional Differences :
- The bromoethyl group in this compound distinguishes it from simpler dimethylbenzenes (e.g., o-xylene) and brominated analogs (e.g., 4-bromo-1,2-dimethylbenzene). This group facilitates nucleophilic substitution reactions, making it valuable in synthesizing complex organic molecules .
- Ether derivatives (e.g., 2-bromoethyl 3,4-dimethylphenyl ether) exhibit higher polarity and boiling points due to the oxygen atom, altering their solubility and industrial applications .
Toxicity Profile: o-Xylene (1,2-dimethylbenzene) shows moderate toxicity to aquatic organisms (P. akamusi larvae EC₅₀ = 6.8 mg/L), while brominated derivatives like 4-bromo-1,2-dimethylbenzene are likely more toxic due to halogen presence, though specific data are lacking .
Synthetic Utility :
- The bromoethyl group in this compound enables its use in radical-mediated reactions, such as solvolysis with halogen migration (e.g., 50% 1,2-bromine migration in trifluoroacetolysis) .
- Derivatives like 4-(3-bromopropoxy)-1,2-dimethylbenzene are intermediates in drug development, priced at $16,500–$5,900 per gram depending on purity .
Preparation Methods
Catalytic Bromination Using FeCl₃ and Quaternary Ammonium Salts
This method, described in patent CN102234220A, involves bromination of o-xylene under controlled conditions to achieve regioselective substitution.
Reaction Protocol:
-
Reactants :
-
Conditions :
Performance Data:
| Catalyst Combination | Product Purity (%) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| FeCl₃ + Tetrabutylammonium Cl | 88.8 | 96.5 | <5 |
| FeCl₃ + Methyltrioctylammonium Cl | 88.3 | 96.0 | <5 |
Advantages : High regioselectivity (85–93% para-bromination), scalability, and recyclable catalysts.
HBr-Mediated Bromination of Phenethyl Alcohol Derivatives
A modified approach from PMC6268148 adapts bromination using HBr in acetic acid for alcohol precursors.
Reaction Protocol:
Performance Data:
| Starting Material | Product Purity (%) | Yield (%) |
|---|---|---|
| 2-(2,6-Dimethylphenyl)ethanol | 92 | 91 |
Advantages : Avoids extreme cryogenic conditions; suitable for lab-scale synthesis.
Grignard Reaction with Ethylene Oxide Derivatives
A Grignard-based method from PMC6268148 utilizes ethylene oxide-d₄ to introduce the bromoethyl group.
Reaction Protocol:
Performance Data:
| Scale (mol) | Product Purity (%) | Yield (%) |
|---|---|---|
| 0.5 | 95 | 96 |
| 2.0 | 93 | 94 |
Advantages : Isotopic labeling capability; high atom economy.
Friedel-Crafts Alkylation with Bromoethylating Agents
A copper-catalyzed method from AA Blocks employs bromoethyl halides for alkylation.
Reaction Protocol:
Performance Data:
| Catalyst Loading (mol%) | Product Purity (%) | Yield (%) |
|---|---|---|
| 10 | 89 | 85 |
| 15 | 91 | 88 |
Advantages : Aqueous conditions; avoids hazardous solvents.
Comparative Analysis of Methods
| Method | Temperature Range (°C) | Catalyst System | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Bromination | −60 to 20 | FeCl₃ + Quaternary salt | Industrial | Moderate (solvent recovery) |
| HBr/AcOH Bromination | 100 | HBr | Lab-scale | Low (aqueous workup) |
| Grignard Reaction | −20 to 25 | Mg/THF | Lab-scale | High (THF disposal) |
| Friedel-Crafts Alkylation | 100 | CuCl | Pilot-scale | Low (water solvent) |
Optimization Strategies
Q & A
Q. Q1. What are the standard synthetic routes for 4-(2-Bromoethyl)-1,2-dimethylbenzene, and how are they validated?
The synthesis typically involves electrophilic aromatic substitution followed by alkylation. A common method starts with bromination of 1,2-dimethylbenzene using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) to introduce bromine at the para position. Subsequent reaction with ethyl bromide or ethylene under controlled conditions introduces the bromoethyl group . Validation includes NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural accuracy .
Safety and Handling
Q. Q2. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- Storage : Maintain at 0–6°C to prevent decomposition .
- First Aid :
- Toxicology : Limited toxicological data exist; assume hazards similar to aromatic halides (e.g., irritancy, potential carcinogenicity) .
Advanced Synthesis Optimization
Q. Q3. How can bromination efficiency be optimized during synthesis?
Optimal bromination conditions involve:
- Catalyst concentration : 1–2 mol% FeBr₃ to minimize side reactions (e.g., dibromination) .
- Reagent stoichiometry : A 1:1.2 molar ratio of substrate to Br₂ improves para-selectivity.
- Temperature control : Reactions at 40–60°C balance yield (up to 85%) and purity . Post-reaction purification via vacuum distillation or recrystallization removes unreacted bromine and byproducts .
Biological Applications
Q. Q4. What role does this compound play in modulating multidrug resistance (MDR) in cancer therapy?
The bromoethyl group enhances lipophilicity , enabling interaction with MDR-associated proteins (e.g., P-glycoprotein). Studies suggest it inhibits drug efflux, potentiating chemotherapeutics like doxorubicin. However, mechanistic data are limited; structure-activity relationship (SAR) studies are recommended to optimize substituent effects on binding affinity .
Data Contradictions and Resolution
Q. Q5. How can researchers address discrepancies in reported yields for bromoethyl group introduction?
Discrepancies arise from varying reaction conditions (e.g., solvent polarity, catalyst activity). To resolve:
- Systematic screening : Test solvents (e.g., DCM vs. THF) and catalysts (FeBr₃ vs. AlCl₃) under controlled temperatures.
- Analytical validation : Use HPLC or GC-MS to quantify byproducts (e.g., dibrominated derivatives) and adjust stoichiometry .
- Replicate studies : Compare results with published protocols (e.g., hydrobromic acid concentration at 180 mM for 85% yield) .
Analytical Methodologies
Q. Q6. What advanced analytical techniques are critical for characterizing this compound’s stability?
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- UV-Vis spectroscopy : Monitor degradation under light exposure.
- X-ray crystallography : Resolve crystal packing and halogen-bonding interactions, which influence stability .
Industrial-Scale Purification
Q. Q7. How is this compound purified in industrial settings?
Large-scale purification employs:
- Continuous flow reactors : Enhance reaction control and reduce impurities.
- Fractional distillation : Isolate the product based on boiling point differences (e.g., ~220°C for the pure compound) .
- Recrystallization : Use ethanol/water mixtures to remove polar byproducts .
Applications in Drug Design
Q. Q8. How can structural modifications of this compound improve its pharmacokinetic properties?
- Halogen substitution : Replace bromine with fluorine to reduce metabolic lability while retaining electronic effects.
- PEGylation : Introduce polyethylene glycol chains to enhance solubility and bioavailability.
- Prodrug strategies : Link the bromoethyl group to enzymatically cleavable moieties for targeted release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
